1,12-Dibromododecane
Overview
Description
Synthesis Analysis
The synthesis of related brominated compounds is described in several papers. For instance, a stable 1,2-dibromodialumane(4) was synthesized by the reduction of the corresponding dibromoalumane etherate . Another paper discusses the synthesis of n-bromododecane-1,12-diols, which are synthesized and found to be potent general anesthetics . Additionally, the synthesis of 1-bromododecane using hydrobromic acid from a byproduct process is detailed, achieving high yield and purity .
Molecular Structure Analysis
The molecular structure of brominated compounds is often complex. For example, the stereochemistry of 1,2,5,6,9,10-hexabromocyclododecane is discussed, with a focus on the configuration and graphic representation of its isomers . The structure of an overcrowded 1,2-dibromodigermene is elucidated using X-ray crystallographic analysis, revealing the retention of the GeGe double bond in the solid state .
Chemical Reactions Analysis
The chemical reactions involving brominated compounds are diverse. The 1,2-dibromodigermene reacts with elemental sulfur to form a cis-dithiadigermetane derivative, indicating the generation of a transient germathiocarbonyl bromide derivative . The hexachlorotritelluracyclododecane undergoes redox reactions with thiophenol to yield neutral tritelluradodecane .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are explored in several studies. The n-bromododecane-1,12-diols exhibit effects on lipid bilayers and have a large dependence on the position of the bromine atom for their partition coefficients and inhibition constants . The properties of 1,10-dibromodecane guest molecules in a urea inclusion compound are investigated through molecular dynamics simulations, revealing dynamic disorder within the urea tunnel structure . The crystal structure and infrared intensity of 1,10-dibromodecane are also analyzed, providing insights into the effect of molecular interaction on infrared intensity .
Scientific Research Applications
Application 1: Organic Chemical Intermediate
- Summary of Application : 1,12-Dibromododecane is used as an organic chemical intermediate . This means it is used in the synthesis of other organic compounds.
Application 2: Synthesis of Azobenzene Isothiouronium Salts
- Summary of Application : 1,12-Dibromododecane has been used in the synthesis of azobenzene isothiouronium salts of different alkyl chains (dodecyl) via reaction with 4-((4-methylphenyl)azo)phenol .
- Methods of Application : The compound is reacted with 4-((4-methylphenyl)azo)phenol to produce the azobenzene isothiouronium salts . The exact conditions and procedures would be determined by the chemist conducting the synthesis.
Application 3: Synthesis of Novel tboc-Protected Ionenes
- Summary of Application : 1,12-Dibromododecane has been used in the preparation of novel tboc-protected ionenes with molecular weight exceeding 30kDa .
- Methods of Application : The compound is used in a reaction to produce tboc-protected ionenes . The exact conditions and procedures would be determined by the chemist conducting the synthesis.
Application 4: Organic Chemical Intermediate
- Summary of Application : 1,12-Dibromododecane is used as an organic chemical intermediate . This means it is used in the synthesis of other organic compounds.
- Results or Outcomes : The outcome of using 1,12-Dibromododecane as an intermediate would be the production of the target organic compound. The efficiency and yield of the process would depend on the specific conditions and reactants used .
Safety And Hazards
properties
IUPAC Name |
1,12-dibromododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJATABWMGVVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062985 | |
Record name | 1,12-Dibromododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,12-Dibromododecane | |
CAS RN |
3344-70-5 | |
Record name | 1,12-Dibromododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane, 1,12-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecane, 1,12-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,12-Dibromododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,12-dibromododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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